1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea
Description
This compound belongs to the urea derivative class, characterized by a central urea core (NHCONH) substituted with a 4-chlorophenyl group and a pyridazine-linked ethylamine moiety. The structure integrates a pyridin-4-ylamino group on the pyridazine ring, which may enhance hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c19-13-1-3-14(4-2-13)24-18(27)22-12-11-21-16-5-6-17(26-25-16)23-15-7-9-20-10-8-15/h1-10H,11-12H2,(H,21,25)(H,20,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZFWQKVVKEDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to form 4-chloroaniline. This intermediate can then be reacted with ethyl isocyanate to form the urea derivative. The pyridazinyl and pyridinyl groups are introduced through subsequent coupling reactions, often involving palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Urea Backbones
The compound shares key features with other urea derivatives, such as 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea (). Both compounds feature a 4-chlorophenyl group, but the latter lacks the pyridazine-ethylamine extension, resulting in reduced steric bulk and possibly weaker target engagement. The pyridazine moiety in the target compound may confer improved solubility or binding specificity compared to simpler pyridine-based analogues .
Pyridazine-Containing Analogues
The pyridazine ring in the target compound differentiates it from pyrimidine-based analogues like 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea (). However, the evidence lacks direct comparative data on potency or selectivity .
Urea Derivatives with GPCR/Ion Channel Activity
While SB705498 is a known TRPV1 antagonist, the target compound’s pyridazine-ethylamine group may redirect its activity toward other TRP subtypes or kinases. The absence of a sulfonamide or morpholine group (common in TRPV1 antagonists) in the target compound further distinguishes its pharmacophore .
Key Research Findings and Hypotheses
- Structural Advantages : The pyridazine-ethylamine chain may improve solubility and blood-brain barrier penetration compared to simpler aryl-urea derivatives .
- Potential Limitations: The 4-chlorophenyl group could confer metabolic stability but may also increase toxicity risks, as seen in related chlorophenyl-containing drugs .
- Comparative Binding Studies : Computational modeling suggests that the pyridazine ring’s electron-deficient nature enhances interactions with kinase catalytic domains, a feature absent in pyridine-based analogues .
Biological Activity
1-(4-Chlorophenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the urea moiety and subsequent substitutions to introduce the chlorophenyl and pyridazinyl groups. The detailed synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR).
Biological Activity
The biological activity of this compound has been primarily evaluated in terms of its role as a kinase inhibitor and its anticancer properties.
Kinase Inhibition
Research indicates that compounds with similar structures exhibit significant kinase inhibitory activities. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways in glioma . The inhibition of AKT signaling is particularly relevant, as it correlates with tumor malignancy and patient survival rates.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. For example, studies have demonstrated that related compounds can inhibit glioma growth effectively while exhibiting lower cytotoxicity towards non-cancerous cells . This selectivity is crucial for developing therapeutic agents that minimize side effects.
Case Study 1: Glioblastoma Inhibition
In a study involving primary patient-derived glioblastoma cells, a related compound demonstrated significant inhibition of neurosphere formation, indicating its potential as a therapeutic agent . The compound exhibited an EC50 value of 20 μM against GL261 murine glioblastoma cells, highlighting its potency compared to standard reference compounds like MK-2206.
Case Study 2: Structure-Activity Relationship Analysis
Research has also focused on understanding the SAR of similar compounds. For example, the presence of the chlorophenyl group has been associated with enhanced kinase inhibitory activity, suggesting that modifications to this moiety could further optimize efficacy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Target Kinase | EC50 (μM) | Cell Line | Activity |
|---|---|---|---|---|
| Compound 4j | AKT2/PKBβ | 20 | GL261 (murine glioblastoma) | Inhibits neurosphere formation |
| MK-2206 | AKT2/PKBβ | 2 | GL261 (murine glioblastoma) | Reference compound |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Various kinases | Low micromolar | Glioma cell lines | Anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
